3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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Overview
Description
3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a pyrrolidine sulfonyl group, a phenyl ring, and an oxadiazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxadiazole Formation: The phenyl derivative is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Propanoic Acid Addition: Finally, the oxadiazole compound is reacted with a propanoic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the sulfonyl group.
Substitution: The phenyl ring and oxadiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[4-(Morpholin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
- 3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
Uniqueness
Compared to similar compounds, 3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid exhibits unique properties due to the presence of the pyrrolidine sulfonyl group. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-[3-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-14(20)8-7-13-16-15(17-23-13)11-3-5-12(6-4-11)24(21,22)18-9-1-2-10-18/h3-6H,1-2,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVCADZFZWPQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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